molecular formula C12H8OS B122962 2-Hydroxydibenzothiophene CAS No. 22439-65-2

2-Hydroxydibenzothiophene

Cat. No.: B122962
CAS No.: 22439-65-2
M. Wt: 200.26 g/mol
InChI Key: XCIQGLJEEKGMRM-UHFFFAOYSA-N
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Description

2-Hydroxydibenzothiophene is a hydroxy derivative of dibenzothiophene, a sulfur-containing heterocyclic compound. It is characterized by the presence of a hydroxyl group attached to the dibenzothiophene structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Hydroxydibenzothiophene can be synthesized through several methods. One common approach involves the hydroxylation of dibenzothiophene using oxidizing agents. For instance, the use of peroxygenases from fungi such as Agrocybe aegerita and Coprinellus radians has been reported to introduce hydroxyl groups into the dibenzothiophene ring . Another method involves the electrochemical synthesis of dibenzothiophene derivatives, which avoids the need for transition metals or iodine .

Industrial Production Methods: Industrial production of this compound typically involves the use of catalytic processes. For example, hydrodesulfurization (HDS) of dibenzothiophene over supported NiMoW catalysts has been shown to be effective in producing hydroxylated derivatives . These methods are optimized to achieve high yields and purity, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxydibenzothiophene undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be further oxidized to form sulfoxides and sulfones.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide (H₂O₂) and peracids are commonly used for oxidation reactions.

    Catalysts: Metal catalysts such as nickel, molybdenum, and tungsten are used in hydrodesulfurization processes.

Major Products:

    Sulfoxides and Sulfones: These are major products formed during the oxidation of this compound.

    Substituted Derivatives: Various substituted derivatives can be synthesized through electrophilic substitution reactions.

Comparison with Similar Compounds

    Dibenzothiophene: The parent compound without the hydroxyl group.

    Dibenzothiophene Sulfoxide: An oxidized derivative with a sulfoxide group.

    Dibenzothiophene Sulfone: A further oxidized derivative with a sulfone group.

Uniqueness: 2-Hydroxydibenzothiophene is unique due to the presence of the hydroxyl group, which significantly alters its chemical reactivity and properties compared to its parent compound and other derivatives. This makes it particularly useful in specific applications, such as environmental remediation and organic synthesis .

Properties

IUPAC Name

dibenzothiophen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8OS/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12/h1-7,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCIQGLJEEKGMRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(S2)C=CC(=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90176980
Record name 2-Hydroxydibenzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90176980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22439-65-2
Record name 2-Hydroxydibenzothiophene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022439652
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydroxydibenzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90176980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Butyl lithium (0.05 mole) in ether was added to 2-bromodibenzothiophene (13.15 g, 0.05 mole) in 150 ml dry ether at 0°C. The mixture was then cooled to -70° and freshly distilled tributyl borate (11.5 g, 0.05 mole) dissolved in 50 ml ether was added. The reaction mixture was stirred for 2 hours, and was then allowed to warm up to room temperature. Perhydrol (10 ml) was added and the mixture was refluxed for 1.5 hours. Hydrochloric acid was added and the organic phase was separated. The ether was washed with 10 % ferrous ammonium sulphate solution and then extracted with sodium hydroxide solution. The alkaline aqueous solution was acidified and extracted with ether, which after evaporation gave 8.6 g (86 %) of the desired product. Recrystallization from ligroin gave white crystals with m.p. 152°-155°.
Quantity
0.05 mol
Type
reactant
Reaction Step One
Quantity
13.15 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
11.5 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
86%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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